molecular formula C12H14OS B13589270 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol

1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol

Cat. No.: B13589270
M. Wt: 206.31 g/mol
InChI Key: RTALDNHUVWJKER-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a hydroxyl group attached to a methylpropan-2-ol moiety, which is further connected to the benzo[b]thiophene ring. Benzothiophenes have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis.

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C12H14OS/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3

InChI Key

RTALDNHUVWJKER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Introduction of Methylpropan-2-ol Moiety: The benzo[b]thiophene core is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Oxidation: 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-one.

    Reduction: 1-(Benzo[b]thiophen-3-yl)-2-methylpropane.

    Substitution: 3-Bromo-1-(benzo[b]thiophen-3-yl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol can be compared with other benzothiophene derivatives:

    Similar Compounds:

Biological Activity

1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential, particularly in relation to antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol typically involves multi-step reactions starting from commercially available precursors. The compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that benzo[b]thiophene derivatives, including 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol, exhibit significant antimicrobial activity. A study demonstrated that compounds with the benzo[b]thiophene scaffold showed effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 3 to 8 µM . This suggests that modifications to the benzo[b]thiophene structure can enhance its antimicrobial properties.

Anticancer Activity

The anticancer potential of benzo[b]thiophene derivatives has been explored in various studies. For instance, certain analogs have shown promise as inhibitors of cancer cell proliferation, with specific focus on their interaction with key cellular targets involved in tumor growth. The structure of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol may influence its binding affinity to these targets, warranting further investigation into its efficacy as an anticancer agent .

Structure-Activity Relationships (SAR)

A systematic exploration of SAR has been conducted for benzo[b]thiophene derivatives. For example, modifications at the C-3 position of the benzothiophene ring have been shown to significantly affect both potency and cytotoxicity against eukaryotic cells. Compounds with specific substituents demonstrated enhanced activity against M. tuberculosis, indicating that careful structural modifications can lead to improved therapeutic profiles .

Case Studies

Several case studies have highlighted the biological activities of compounds related to 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol:

  • Inhibition of M. tuberculosis : A study involving a series of substituted benzothiophenes found that certain compounds exhibited potent anti-tubercular activity, with a notable example showing an MIC of 2.6 µM .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects, some derivatives were found to have low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable therapeutic window for further development .

Data Table: Biological Activity Overview

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Cytotoxicity (TC50)
1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-olAntimicrobial3 - 8 µMVaries
Benzothiophene Derivative AAnti-tubercular2.6 µM0.1 µM
Benzothiophene Derivative BAnticancerNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible approach involves nucleophilic addition to a benzo[b]thiophene-3-carbonyl precursor. For example, Grignard reagents (e.g., methylmagnesium bromide) can react with the ketone to form the tertiary alcohol. Reaction optimization may include solvent selection (e.g., anhydrous THF), temperature control (0°C to room temperature), and inert atmosphere to prevent side reactions. Similar strategies were employed in benzofuran derivative syntheses using NaH/THF systems for deprotonation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the benzo[b]thiophene scaffold and the tertiary alcohol group. 2D NMR (HSQC, HMBC) can resolve overlapping signals, especially in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify O-H stretches (~3200–3600 cm⁻¹) and aromatic C-H vibrations.
    Cross-referencing with X-ray crystallography data of structurally analogous compounds (e.g., benzo[b]thiophene derivatives) enhances structural validation .

Q. How should researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodological Answer : Purity can be determined via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ ≈ 254 nm. A purity threshold of ≥95% is typical for research-grade material. Gas chromatography (GC) with flame ionization detection is also suitable for volatile impurities. Calibration against certified reference standards (e.g., CAS-registered analogs) ensures accuracy .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the synthesis of 1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol?

  • Methodological Answer : By-products often arise from over-addition of Grignard reagents or oxidation of the thiophene ring. Strategies include:

  • Stoichiometric Control : Precise molar ratios of Grignard reagent to ketone (1:1.05) to limit excess.
  • Inert Atmosphere : Use of argon/nitrogen to prevent oxidation.
  • Temperature Gradients : Slow warming from 0°C to RT to favor selective nucleophilic attack.
  • Additives : Catalytic CeCl₃ to enhance Grignard reactivity and selectivity, as demonstrated in tertiary alcohol syntheses .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Systematic solubility testing under controlled conditions (e.g., 25°C, 1 atm) using USP/Ph.Eur. protocols. For example:

  • Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
  • Cross-validate with computational methods (e.g., COSMO-RS) to predict solubility based on molecular polarity and logP values. Discrepancies may arise from polymorphic forms or residual solvents, necessitating XRD or TGA analysis .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The benzo[b]thiophene moiety may act as an electron-deficient heterocycle, enabling Suzuki-Miyaura couplings at the 2-position. Mechanistic studies using DFT calculations can map electron density distributions. Experimental validation via kinetic monitoring (e.g., in situ IR or NMR) under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is recommended. Competitive pathways (e.g., homocoupling) can be suppressed by optimizing ligand-to-metal ratios .

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Methodological Answer :

  • Deuterated Solvent Effects : Test in multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-induced shifts.
  • Dynamic NMR : Variable-temperature studies to detect conformational exchange broadening.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals.
    Contradictions may stem from tautomerism or residual catalysts; purification via acid/base washes or chelating resins (e.g., EDTA-functionalized silica) can eliminate metal traces .

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